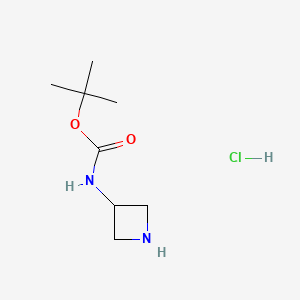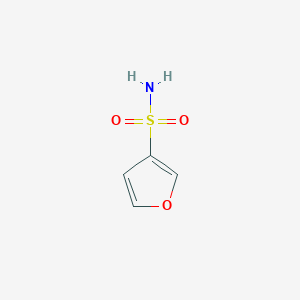
Furan-3-sulfonamide
Overview
Description
Furan-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation: Furan-3-sulfonamide can be synthesized by the direct sulfonylation of furan derivatives. This involves the reaction of furan with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Electrophilic Substitution: Another method involves the electrophilic substitution of furan with sulfonylamines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the sulfonylation of furan derivatives followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-3-sulfonamide can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides with different oxidation states.
Substitution: this compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Reduced sulfonamides.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Furan-3-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Medicine: this compound derivatives are explored for their antimicrobial properties. They have been found to exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its sulfonamide group imparts desirable properties such as solubility and stability to the final products .
Mechanism of Action
The mechanism of action of furan-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Furan-2-sulfonamide: Similar to furan-3-sulfonamide but with the sulfonamide group attached to the second position of the furan ring.
Thiophene-3-sulfonamide: Contains a thiophene ring instead of a furan ring, with the sulfonamide group attached to the third position.
Pyrrole-3-sulfonamide: Contains a pyrrole ring with the sulfonamide group attached to the third position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and allows for diverse chemical modifications. Additionally, its sulfonamide group contributes to its stability and solubility, making it a versatile compound for various applications .
Properties
IUPAC Name |
furan-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTWONAICPPJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623291 | |
| Record name | Furan-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318462-82-7 | |
| Record name | Furan-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide interact with RAF kinases and what are the downstream effects of this interaction?
A1: The research paper focuses on the design and synthesis of N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives as pan-RAF kinase inhibitors []. While the specific binding interactions of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) aren't detailed in this study, the paper mentions "structure-based design," suggesting that the compound likely occupies the ATP-binding pocket of RAF kinases.
Q2: What is the structure-activity relationship (SAR) for this class of compounds, and how does modifying the structure of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound impact its potency and selectivity for RAF kinases?
A2: Although the paper doesn't delve into detailed SAR analysis for all synthesized derivatives, it highlights that N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) exhibits the most potent inhibitory activity against BRAFV600E, BRAFWT, and CRAF compared to other synthesized compounds []. This suggests that the this compound moiety, alongside the other structural features, plays a crucial role in enhancing potency and achieving pan-RAF inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

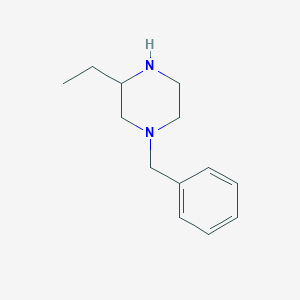
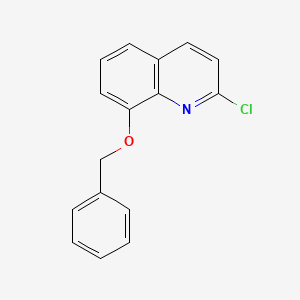
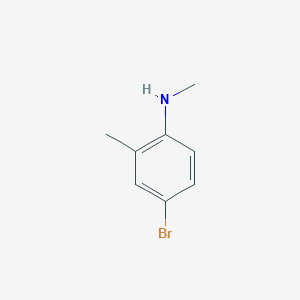
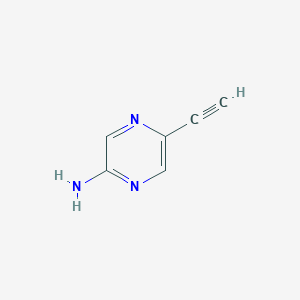
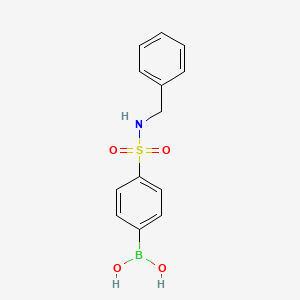

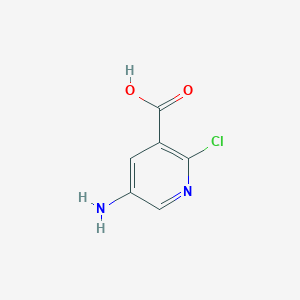
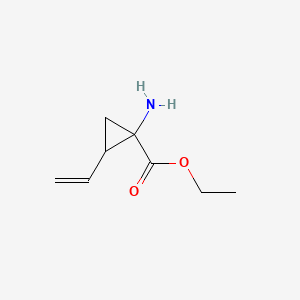
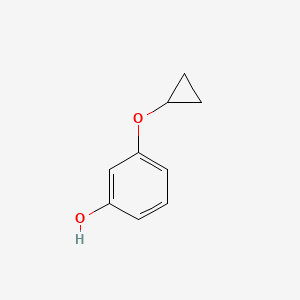
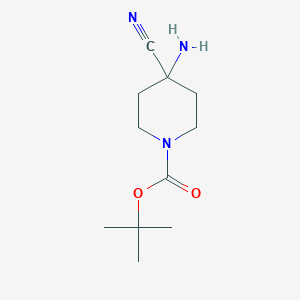
![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)
